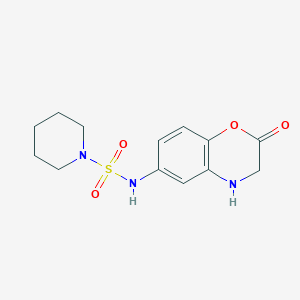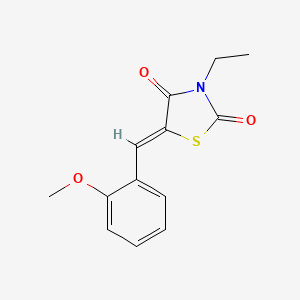
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.215412493 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Agents : A study by Jadhav et al. (2017) focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showing moderate to good activities (Jadhav, Raundal, Patil, & Bobade, 2017).
Polyamides Containing Nucleobases : Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing nucleobases like theophylline, thymine, uracil, and adenine through reactions involving piperazine. These polyamides were characterized by their solubility in various solvents and their potential for various applications (Hattori & Kinoshita, 1979a); (Hattori & Kinoshita, 1979b).
Ordered Polymer Synthesis : A study by Yu et al. (1999) described the synthesis of an ordered poly(amide-acylhydrazide-amide) polymer using piperazine and other compounds. This work highlighted a method for creating ordered polymers from nonsymmetric monomers, demonstrating the utility of piperazine in complex polymer synthesis (Yu, Seino, & Ueda, 1999).
Chemical Structure and Pharmacology
Inotropic Evaluation : Liu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity, identifying potent derivatives that could be of interest in cardiovascular research (Liu, Yu, Quan, Cui, & Piao, 2009).
Antimicrobial and Bioactive Compounds : Studies have synthesized and evaluated various compounds containing piperazine for antimicrobial activities and potential bioactive properties. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good or moderate activities against microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17-5-2-3-6-20(17)16-24-11-13-25(14-12-24)22(26)23-21-10-9-18-7-4-8-19(18)15-21/h2-3,5-6,9-10,15H,4,7-8,11-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZADFTOAFKOPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide](/img/structure/B4554780.png)

![N-(3,4-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4554782.png)
![2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE](/img/structure/B4554788.png)
![N-cycloheptyl-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4554795.png)
![2-methoxyethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B4554802.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4554804.png)

![{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4554822.png)
![3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4554831.png)
![9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B4554835.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4554838.png)
![bis[4-(triazirin-1-yl)phenyl]methanone](/img/structure/B4554841.png)
